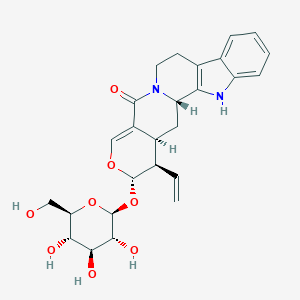

Strictosamide

描述

Strictosamide 是一种天然生物碱,主要存在于茜草科植物 Nauclea officinalis 中。 该化合物在中药中传统上被用于治疗各种炎症和感染性疾病 。 它表现出显著的抗炎、镇痛和抗菌特性 .

准备方法

合成路线及反应条件

Strictosamide 可以通过 secologanin 和色胺之间的生物启发型 Pictet-Spengler 反应合成 。 该反应是酸催化的,生成 strictosidine,随后发生内酰胺化形成 this compound 。 反应条件通常涉及温和的温度,并通过结晶和快速色谱法进行纯化 .

工业生产方法

This compound 的工业生产通常涉及从植物 Nauclea officinalis 中提取。 提取过程包括使用溶剂,如甲醇、水和含 0.05% 乙酸的乙腈 。 然后使用高效液相色谱 (HPLC) 技术对提取的化合物进行纯化 .

化学反应分析

科学研究应用

Anti-Inflammatory Properties

Inflammatory Bowel Disease (IBD) Therapy

Recent studies have highlighted strictosamide's potential as a therapeutic agent for inflammatory bowel diseases, such as ulcerative colitis. In an experimental model using male Balb/c mice, this compound administration led to significant reductions in disease activity index and colonic damage. The compound effectively downregulated pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited the NF-κB signaling pathway, suggesting its utility in managing IBD .

Acute Lung Injury Treatment

this compound has also been investigated for its role in mitigating inflammation associated with acute lung injury. Research demonstrated that this compound targets extracellular-signal-regulated kinase 2 (ERK2) and modulates the NF-κB signaling pathway, leading to reduced inflammation in lipopolysaccharide-induced models of acute lung injury . This mechanism highlights this compound's potential application in respiratory conditions characterized by acute inflammation.

Wound Healing Enhancement

Promotion of Wound Healing

this compound has shown promising results in promoting wound healing. In a rat model, this compound treatment accelerated wound closure and enhanced collagen deposition while reducing inflammatory cell infiltration. Molecular analyses indicated that this compound activates the PI3K/AKT signaling pathway, which is crucial for tissue repair processes . This discovery opens avenues for developing this compound-based therapies for chronic wounds and skin injuries.

Antimicrobial Activity

Insecticidal Properties

this compound exhibits insecticidal effects against pests such as Spodoptera larvae. Studies have indicated that this compound acts as a deterrent, potentially serving as a natural pesticide . This application is particularly relevant in sustainable agriculture where chemical pesticides are being replaced by natural alternatives.

Biochemical Interactions and Mechanisms

Molecular Docking Studies

Research utilizing molecular docking techniques has elucidated the binding affinities of this compound with various biological targets. These studies provide insights into the molecular interactions that underpin its biological activities, supporting further exploration of its therapeutic potential .

Data Summary Table

作用机制

Strictosamide 通过调节各种分子靶标和途径来发挥其作用。 它通过 STAT3/STAT5 信号通路调节 T 辅助 17 细胞和调节性 T 细胞的分化 。 此外,它抑制 NF-κB 信号通路,该通路在炎症中起着至关重要的作用 。 这种调节导致促炎细胞因子的下调和抗炎细胞因子的上调 .

相似化合物的比较

类似化合物

Vincoside lactam: Strictosamide 的非对映异构体,稳定性略高.

喜树碱: 一种抗肿瘤生物碱,与 this compound 具有相似的生物合成途径.

Angustine 型苷元: This compound 的衍生物,导致 Nauclea orientalis 木材的黄色.

独特性

This compound 的独特之处在于它具有广泛的生物活性,包括抗炎、镇痛和抗菌特性 。 它能够调节多种信号通路及其潜在的治疗应用使其在研究和工业中都成为一种有价值的化合物 .

生物活性

Strictosamide is a bioactive compound primarily isolated from the plant Nauclea officinalis, known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antiviral, and antiproliferative effects, as well as its potential mechanisms of action.

This compound is classified as an alkaloid and has been identified in various studies as a significant component of Nauclea officinalis. Its molecular formula is C₁₉H₂₃N₃O₁₁, and it exhibits a complex structure that contributes to its biological activities.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, particularly in vitro. A study conducted using LPS-induced RAW 264.7 macrophages revealed that this compound significantly reduced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a dose-dependent manner. The underlying mechanisms involve:

- Inhibition of iNOS Expression : this compound decreased both the protein levels and mRNA expression of inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β.

- Regulation of NF-κB and MAPK Pathways : It was observed that this compound inhibited the phosphorylation of p65 (a component of NF-κB), IκB-α, and IKK-α, alongside reducing the activation of p38, ERK, and JNK pathways, which are critical in inflammatory responses .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound derivatives. A series of synthesized derivatives exhibited enhanced activities against viral infections:

- Influenza A Virus : Compounds derived from this compound showed IC50 values as low as 4.12 μg/mL against influenza A virus.

- Respiratory Syncytial Virus (RSV) : One derivative displayed an IC50 value of 9.58 μg/mL against RSV .

These findings suggest that modifications to the this compound structure can yield compounds with improved antiviral efficacy.

Antiproliferative Effects

This compound has also been investigated for its antiproliferative properties against various cancer cell lines:

- Cell Lines Tested : Studies included five human cancer cell lines where this compound derivatives showed moderate antiproliferative effects.

- Mechanism : The exact mechanism remains under investigation but may involve modulation of cell cycle progression and induction of apoptosis .

Study on Inflammatory Response

In a controlled laboratory setting, this compound's effect on inflammatory markers was assessed. The study found that treatment with this compound resulted in significant reductions in inflammatory cytokines compared to untreated controls. This supports its potential therapeutic application in managing inflammatory diseases.

Wound Healing

Another study highlighted the role of this compound in promoting wound healing through activation of cellular pathways involved in tissue regeneration. This suggests that this compound may have applications beyond inflammation and infection control .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

属性

IUPAC Name |

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438421 | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-25-5 | |

| Record name | Strictosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。